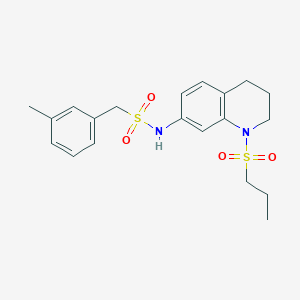

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-12-28(25,26)22-11-5-8-18-9-10-19(14-20(18)22)21-27(23,24)15-17-7-4-6-16(2)13-17/h4,6-7,9-10,13-14,21H,3,5,8,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDZBTGNESYSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Propylsulfonyl Group: This step can be carried out by reacting the tetrahydroquinoline intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with m-tolylmethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research to study enzyme mechanisms.

Medicine

In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its sulfonyl groups may impart desirable properties such as increased solubility or stability to the final products.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors by mimicking the natural substrates or ligands. This interaction can inhibit or activate the target, leading to a biological effect. The sulfonyl groups may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

N-(1-(2-Methoxyethyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-1-(m-Tolyl)Methanesulfonamide

1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-Oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-one

- Structural Differences: Features a nitro group at the 4-position of the phenyl ring and an isoxazole substituent. The tetrahydroquinoline core is fused with a pyrrolidinone ring.

- Key Findings :

- Pharmacological Relevance : Isoxazole and nitro groups are associated with antimicrobial and anti-inflammatory activities, suggesting divergent therapeutic targets compared to the sulfonamide-focused parent compound .

2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid

- Structural Differences: Integrates a benzothiazole-amino group at position 6 and a thiazole-carboxylic acid at position 1.

- Functional Impact: The benzothiazole moiety is known for targeting kinases and DNA repair enzymes.

- Patent Data : Included in pharmacological studies (e.g., kinase inhibition assays) with activity data in Tables 1–5 of the referenced patent .

Comparative Data Table

| Compound Name | Substituents (Position 1) | Substituents (Position 7) | Molecular Weight | Key Pharmacological Targets | Notable Properties |

|---|---|---|---|---|---|

| N-(1-(Propylsulfonyl)-1,2,3,4-THQ-7-yl)-1-(m-tolyl)methanesulfonamide | Propylsulfonyl | m-Tolyl-methanesulfonamide | ~438.5* | Enzymes (e.g., kinases) | High lipophilicity |

| N-(1-(2-Methoxyethyl)-1,2,3,4-THQ-7-yl)-1-(m-tolyl)methanesulfonamide | 2-Methoxyethyl | m-Tolyl-methanesulfonamide | ~410.4* | Not reported | Improved solubility |

| 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-THQ-4-yl]pyrrolidin-2-one | Nitrophenyl, isoxazole | Pyrrolidinone | 498.53 | Antimicrobial targets | Rigid conformation |

| 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-THQ-1-yl}-1,3-thiazole-4-carboxylic acid | Benzothiazole-amino | Thiazole-carboxylic acid | ~442.5* | Kinases, DNA repair enzymes | Enhanced polarity |

*Estimated based on structural analogs.

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a subject of significant research in medicinal chemistry and pharmacology.

Structural Overview

The compound is characterized by:

- Tetrahydroquinoline Core : A bicyclic structure known for diverse biological activities.

- Sulfonamide Group : Implicated in antibacterial properties by inhibiting bacterial folic acid synthesis.

- Propylsulfonyl and m-Tolyl Substituents : These groups may enhance the compound's pharmacokinetic properties and target specificity.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By disrupting this pathway, the compound exhibits antibacterial properties. Additionally, it may modulate other biochemical pathways through interactions with specific receptors or enzymes.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that derivatives of tetrahydroquinoline compounds can effectively target resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

Emerging studies suggest that N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide may also possess anticancer properties. The structural components allow for interaction with various cellular pathways involved in cancer progression. Preliminary in vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, although further research is needed to elucidate its full therapeutic potential.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.